molecular formula C22H26N2O4 B2892117 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 954684-62-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Cat. No. B2892117
CAS RN: 954684-62-9
M. Wt: 382.46
InChI Key: TXIFUFZXLIDLAJ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'BTQ' and has been used in various scientific studies to explore its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Imaging Tumor Proliferation

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide has been explored as a cellular proliferative marker for imaging tumor proliferation using PET (Positron Emission Tomography) in patients with malignant neoplasms. This study indicates the compound's promise for evaluating the proliferative status of solid tumors, with tumor uptake correlating significantly with Ki-67, a known marker for cell proliferation (Dehdashti et al., 2013).

Investigating Sigma-2 Receptors

The compound has been utilized in research focusing on sigma-2 receptors, which are implicated in cancer proliferation. For example, derivatives of the compound were radiolabeled for in vitro evaluation, aiding in the understanding of sigma-2 receptor binding and facilitating the development of potential diagnostic and therapeutic tools for cancer (Xu et al., 2005).

Catalysis and Organic Synthesis

Research has also delved into the compound's applications in organic synthesis and catalysis. For instance, Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group involves mild, efficient, and versatile processes where the compound plays a critical role in the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFUFZXLIDLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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